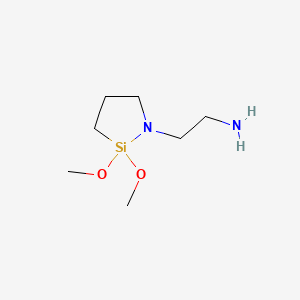
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is a chemical compound with the molecular formula C6H15NO2Si It is a member of the azasilolidine family, characterized by the presence of a silicon atom within a five-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine typically involves the reaction of aminoacetaldehyde dimethyl acetal with a silicon-containing reagent under controlled conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the azasilolidine ring. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with larger reaction vessels and more stringent control of reaction parameters. The use of continuous flow reactors and automated systems ensures consistent product quality and scalability. Purification steps, such as distillation and crystallization, are employed to isolate the compound from reaction by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols are used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol or siloxane derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized azasilolidine derivatives.
Applications De Recherche Scientifique
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex silicon-containing compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The silicon atom within the azasilolidine ring can form stable complexes with various biomolecules, influencing their activity and function. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethoxy-1-(piperidin-1-yl)ethan-1-one: This compound shares a similar structure but contains a piperidine ring instead of an azasilolidine ring.
2-(piperazin-1-yl)ethan-1-ol: Another related compound with a piperazine ring and an ethanol group.
Uniqueness
2-(2,2-Dimethoxy-1,2-azasilolidin-1-yl)ethan-1-amine is unique due to the presence of the silicon atom within the azasilolidine ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
618914-51-5 |
|---|---|
Formule moléculaire |
C7H18N2O2Si |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
2-(2,2-dimethoxyazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C7H18N2O2Si/c1-10-12(11-2)7-3-5-9(12)6-4-8/h3-8H2,1-2H3 |
Clé InChI |
TZBLRTMGLVRDRL-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1(CCCN1CCN)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


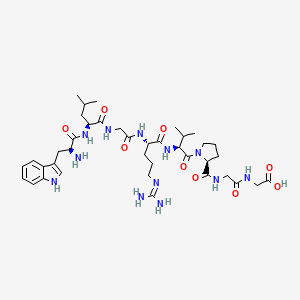
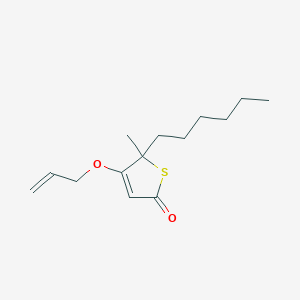
![[(1R)-2,2,2-Trifluoro-1-methoxyethyl]benzene](/img/structure/B12588672.png)
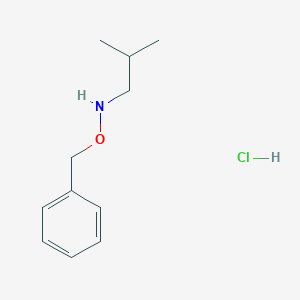
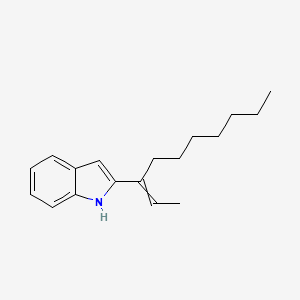
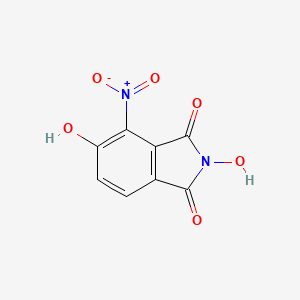
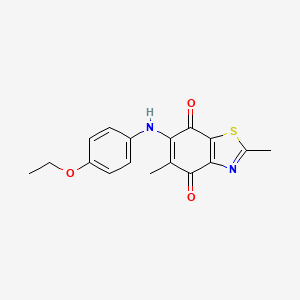
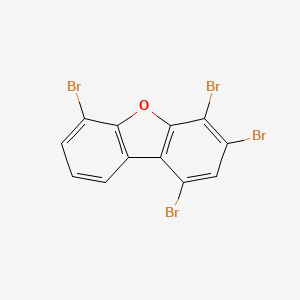
![5-Acetyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B12588688.png)
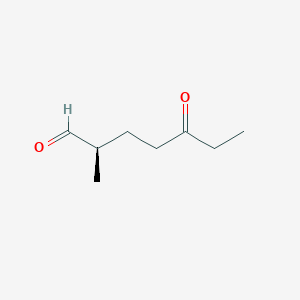
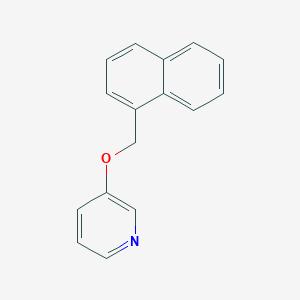

![Pyrrolidine, 1-[[6-(cyclohexylmethyl)-3-pyridinyl]carbonyl]-2-methyl-](/img/structure/B12588704.png)
![(3R)-N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-3-{[(2-phenylethyl)carbamoyl]amino}-2,3,4,9-tetrahydro-1H-carbazole-3-carboxamide](/img/structure/B12588714.png)
